N-(1-carbamoylcyclopentyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(1-carbamoylcyclopentyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of furo[3,2-b]pyridine derivatives. This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine core, a cyclopentyl group, and a carbamoyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(1-carbamoylcyclopentyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10-5-6-12-11(18-10)9-13(22-12)14(20)19(2)16(15(17)21)7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBGMJTWSBYVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N(C)C3(CCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-carbamoylcyclopentyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
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Formation of the Furo[3,2-b]pyridine Core: : This step often involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a furan ring. The reaction conditions may include the use of a strong acid or base as a catalyst, and the reaction is typically carried out under reflux conditions.
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Introduction of the Cyclopentyl Group: : The cyclopentyl group can be introduced via a nucleophilic substitution reaction. This step may involve the use of cyclopentyl halides and a suitable base, such as sodium hydride, to facilitate the substitution.
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Carbamoylation: : The final step involves the introduction of the carbamoyl group. This can be achieved through the reaction of the intermediate compound with an isocyanate or a carbamoyl chloride under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-carbamoylcyclopentyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-carbamoylcyclopentyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide has several applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
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Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
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Industry: : It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-carbamoylcyclopentyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-carbamoylcyclopentyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide
- N-(1-carbamoylcyclopentyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxylate
- N-(1-carbamoylcyclopentyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxylamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development in various fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
